molecular formula C5H5N5O4 B14231957 1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione CAS No. 500719-29-9

1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione

Cat. No.: B14231957
CAS No.: 500719-29-9
M. Wt: 199.12 g/mol
InChI Key: AZCHQFXDNWCEBD-UHFFFAOYSA-N
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Description

“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” typically involves multi-step organic reactions. Common starting materials might include simpler purine derivatives, which undergo various chemical transformations such as hydroxylation, imination, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, pH) are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.

    Reduction: Reduction reactions might involve the gain of electrons, leading to reduced forms of the compound.

    Substitution: Substitution reactions could involve the replacement of one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may have various applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes or as a biomarker.

    Medicine: Investigated for its therapeutic properties or as a drug candidate.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action of “1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine derivative found in nucleotides.

    Guanine: Another purine derivative present in DNA and RNA.

    Xanthine: A purine base found in most human body tissues and fluids.

Uniqueness

“1,5-Dihydroxy-6-imino-5,7-dihydro-1H-purine-2,8(6H,9H)-dione” may possess unique structural features or reactivity that distinguish it from other purine derivatives, making it valuable for specific applications or research areas.

Properties

CAS No.

500719-29-9

Molecular Formula

C5H5N5O4

Molecular Weight

199.12 g/mol

IUPAC Name

1,5-dihydroxy-6-imino-7,9-dihydropurine-2,8-dione

InChI

InChI=1S/C5H5N5O4/c6-1-5(13)2(7-3(11)9-5)8-4(12)10(1)14/h6,13-14H,(H2,7,8,9,11,12)

InChI Key

AZCHQFXDNWCEBD-UHFFFAOYSA-N

Canonical SMILES

C1(=N)C2(C(=NC(=O)N1O)NC(=O)N2)O

Origin of Product

United States

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